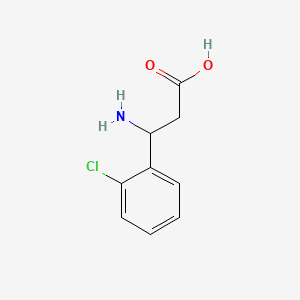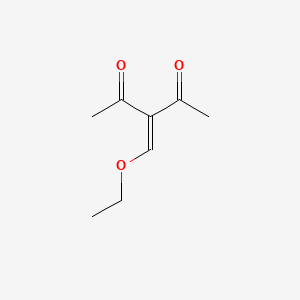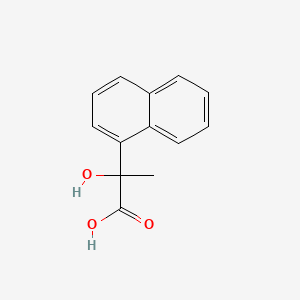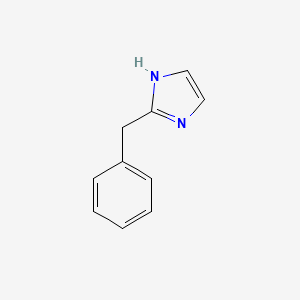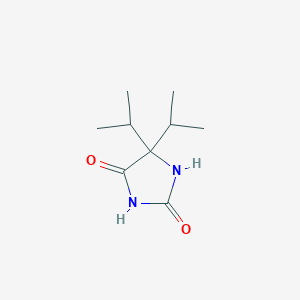
2-(3-Fluoro-4-methoxyphenyl)ethanamine
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. The compound has been a subject of interest in the synthesis of novel Schiff bases and their potential applications.
Synthesis Analysis
The compound has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, employing techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These methods involve the use of malononitrile, a mild base, sulfur powder, and subsequent treatment with various aldehydes to obtain novel Schiff bases (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through X-ray diffraction techniques, revealing orthorhombic space groups and significant intermolecular hydrogen bonding that stabilizes their structure. The analysis of these structures provides insight into the spatial arrangement and interaction of atoms within the molecule (Xu Liang).
Chemical Reactions and Properties
2-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including the formation of Schiff bases. These reactions are significant for the synthesis of compounds with potential antimicrobial activity. The presence of the fluoro and methoxy groups contributes to the compound's reactivity and interaction with other chemical entities (Puthran et al., 2019).
Aplicaciones Científicas De Investigación
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis and Applications of m-Aryloxy Phenols
- Field : Plastics, Adhesives, and Coatings Industries .
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Compounds
- Field : Antitubercular Activities .
- Application : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their antitubercular activities .
- Methods : The compounds were synthesized and then assessed for their antitubercular activities by a microdilution method .
- Results : All the novel derivatives exerted potent or moderate active against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBJMNUDCAJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330072 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
458-40-2 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

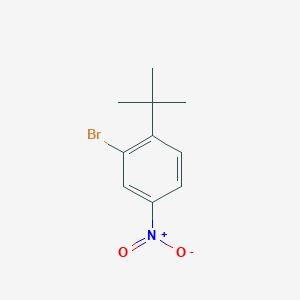
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
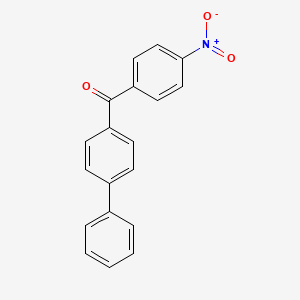
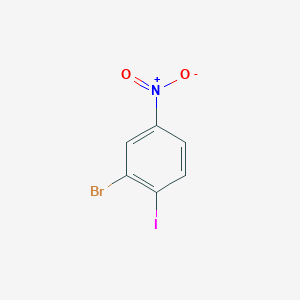
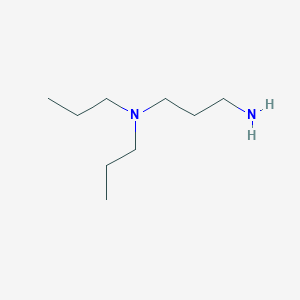
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
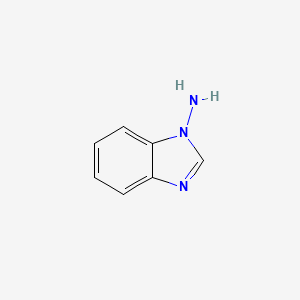
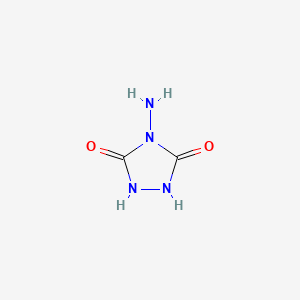
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
